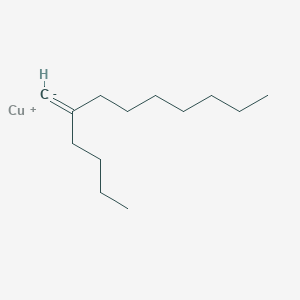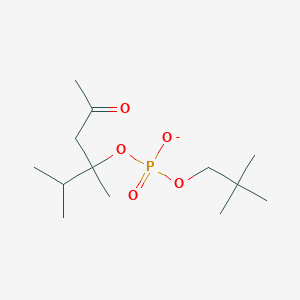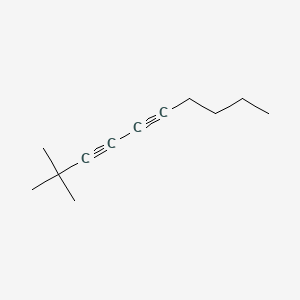
Triphenyl(thiophen-2-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(thiophen-2-yl)stannane is an organotin compound that features a thiophene ring bonded to a tin atom, which is further connected to three phenyl groups. This compound is of significant interest in organic and organometallic chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triphenyl(thiophen-2-yl)stannane can be synthesized through the Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. For example, the reaction between thiophen-2-yl bromide and triphenyltin chloride in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Triphenyl(thiophen-2-yl)stannane undergoes various types of reactions, including:
Substitution Reactions: The phenyl groups attached to the tin atom can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Stille coupling reactions to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in Stille coupling reactions.
Organic Halides: Reactants in coupling reactions.
Solvents: Toluene, tetrahydrofuran (THF), and other organic solvents are commonly used.
Major Products:
Coupling Products: Formation of new carbon-carbon bonds, leading to various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Triphenyl(thiophen-2-yl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential in drug development due to its unique structural properties.
Wirkmechanismus
The mechanism of action of triphenyl(thiophen-2-yl)stannane primarily involves its ability to participate in coupling reactions. The tin atom in the compound can form a bond with a palladium catalyst, facilitating the transfer of the thiophene group to an organic halide, resulting in the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
2-(Tributylstannyl)thiophene: Another organotin compound with similar reactivity but different substituents on the tin atom.
Triphenyltin Chloride: A related compound where the thiophene group is replaced by a chlorine atom.
Uniqueness: Triphenyl(thiophen-2-yl)stannane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other organotin compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.
Eigenschaften
CAS-Nummer |
54663-76-2 |
|---|---|
Molekularformel |
C22H18SSn |
Molekulargewicht |
433.2 g/mol |
IUPAC-Name |
triphenyl(thiophen-2-yl)stannane |
InChI |
InChI=1S/3C6H5.C4H3S.Sn/c3*1-2-4-6-5-3-1;1-2-4-5-3-1;/h3*1-5H;1-3H; |
InChI-Schlüssel |
RKDVYOKAPQRDLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















